2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
The compound 2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a 2-methylpropanoyl (isobutyryl) group at position 1 and a 2,4,6-trimethylbenzenesulfonamide moiety at position 5. The tetrahydroquinoline core is a privileged structure in medicinal chemistry, often associated with bioactivity in neurological and anti-inflammatory targets .
Properties
IUPAC Name |
2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-14(2)22(25)24-10-6-7-18-8-9-19(13-20(18)24)23-28(26,27)21-16(4)11-15(3)12-17(21)5/h8-9,11-14,23H,6-7,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALWCZUIQXUFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The isobutyryl group is then introduced via acylation, using reagents such as isobutyryl chloride and a base like triethylamine. Finally, the trimethylbenzenesulfonamide moiety is attached through a sulfonylation reaction, employing reagents like trimethylbenzenesulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzene ring or the tetrahydroquinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted benzene or tetrahydroquinoline derivatives.
Scientific Research Applications
2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonamide Derivatives
3,4-Dimethyl-N-[1-(2-Methylpropanoyl)-1,2,3,4-Tetrahydroquinolin-7-yl]Benzene-1-Sulfonamide (CAS 1005300-84-4)
- Structural Differences: The benzene ring in this analog is substituted with 3,4-dimethyl groups instead of 2,4,6-trimethyl.
- Molecular Formula : C21H26N2O3S (MW: 386.51 g/mol) .
- Implications : The reduced symmetry of the 3,4-dimethyl substitution may limit crystallinity compared to the 2,4,6-trimethyl variant.
Target Compound vs. 3,4-Dimethyl Analog
Benzamide Derivatives
2,3-Dimethoxy-N-[1-(2-Methylpropanoyl)-1,2,3,4-Tetrahydroquinolin-7-yl]Benzamide (ChemDiv G511-0318)
- Structural Differences : Replaces the sulfonamide group with a benzamide moiety and introduces 2,3-dimethoxy substituents on the benzene ring.
- Functional Group Impact: The benzamide group lacks the acidic proton present in sulfonamides, which may reduce solubility in aqueous environments.
- Applications: Screened for kinase inhibition or GPCR modulation due to the tetrahydroquinoline scaffold .
Target Compound vs. Benzamide Analog
| Property | Target Compound | Benzamide Analog |
|---|---|---|
| Functional Group | Sulfonamide | Benzamide |
| Substituents | 2,4,6-Trimethyl | 2,3-Dimethoxy |
| Solubility | Higher (due to sulfonamide) | Lower (lipophilic methoxy groups) |
| Pharmacokinetics | Potential renal excretion | Enhanced tissue penetration |
Tetrahydroquinoline Derivatives with Heterocyclic Modifications
1-[2-(4-Nitrophenyl)-5-(5-Phenyl-1,2-oxazol-3-yl)-1,2,3,4-Tetrahydroquinolin-4-yl]Pyrrolidin-2-one
Data Tables
Table 1: Key Structural Analogs
Biological Activity
2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a sulfonamide group attached to a benzene ring and a tetrahydroquinoline moiety, which contribute to its diverse pharmacological properties.
Chemical Structure
The compound's structure can be summarized as follows:
- IUPAC Name : 2,4,6-trimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
- Molecular Formula : C22H28N2O3S
Biological Activity Overview
Research indicates that this compound exhibits various biological activities. Key areas of investigation include:
- Anticancer Activity : Studies have demonstrated that related benzenesulfonamide derivatives exhibit significant cytotoxic effects against glioblastoma (GBM) cells. For instance, one derivative showed a 78% inhibition of cell growth at a concentration of 100 µM compared to cisplatin's 90% inhibition . This suggests potential applications in cancer therapy.
- Antimicrobial Properties : Sulfonamides are traditionally known for their antibacterial effects. The presence of the sulfonamide group in this compound implies potential use as an antimicrobial agent.
Anticancer Activity
A study focused on the anticancer properties of sulfonamide derivatives highlighted the effectiveness of various compounds against GBM cells. The compound AL106 (a benzenesulfonamide derivative) was particularly noted for its ability to induce significant cell death in U87 glioblastoma cells while showing minimal cytotoxicity in non-cancerous cells .
| Compound | Cell Type | Growth Inhibition (%) at 10 µM |
|---|---|---|
| AL106 | U87 | ~40% |
| Control (Cisplatin) | U87 | 90% |
| AL106 | MEF | <10% |
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the biological activity of this compound. Theoretical evaluations using models such as ADME/PK and SwissADME have suggested favorable absorption and distribution characteristics for related compounds .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction with receptor tyrosine kinases may play a crucial role in its anticancer activity .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
